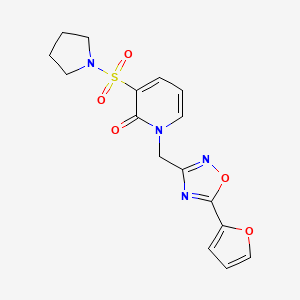
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide, also known as TFB-TAZ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB-TAZ belongs to the class of azetidine-containing molecules, which have shown promising results in various biological activities.
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide is not fully understood; however, studies suggest that it acts by modulating various signaling pathways. N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has been shown to inhibit the activity of the protein STAT3, which is involved in the regulation of cell growth and survival. Additionally, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has been shown to activate the protein AMPK, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, which could be useful in the treatment of inflammatory diseases. N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has also been shown to increase glucose uptake and fatty acid oxidation, which could be useful in the treatment of metabolic disorders such as diabetes and obesity.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide is its high purity and yield, which makes it suitable for use in various lab experiments. Additionally, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has shown promising results in various biological activities, which could lead to the development of new therapeutic agents. However, one of the major limitations of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide is its complex synthesis process, which requires specific reagents and conditions.
Future Directions
There are several future directions for the research on N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide. One of the major areas of research is the development of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide derivatives with improved efficacy and safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide and its potential therapeutic applications in various diseases. Furthermore, the development of novel drug delivery systems for N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide could enhance its bioavailability and efficacy.
Synthesis Methods
The synthesis of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction between 2-chloro-4-(trifluoromethoxy)benzoic acid and N-methylpyrrolidine, which forms the intermediate compound N-methyl-4-(trifluoromethoxy)benzamide. The next step involves the reaction of the intermediate compound with 2-bromo-1-pyridine to form the final product, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide. The synthesis of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has been optimized to yield high purity and yield.
Scientific Research Applications
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is the treatment of cancer. N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Additionally, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c1-22(13-10-23(11-13)15-4-2-3-9-21-15)16(24)12-5-7-14(8-6-12)25-17(18,19)20/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCCSEKPXSGULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2860152.png)
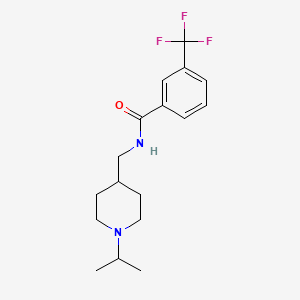
![1,7-dimethyl-9-(4-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2860154.png)
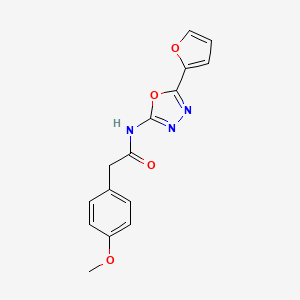
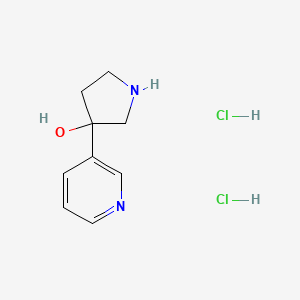

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2860161.png)
![8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2860162.png)
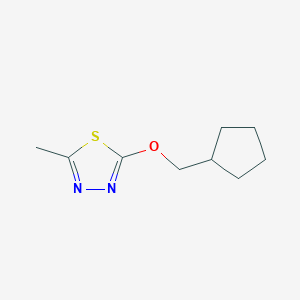
![N-(2,5-difluorophenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2860165.png)
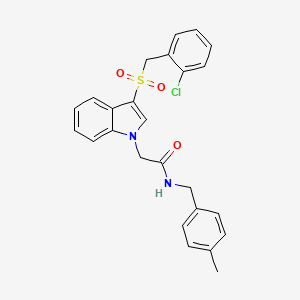
![2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2860170.png)
